

Functionalization of hydroxyl group in 2-Chloro-5-methylpyrimidin-4-ol

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Compound of Interest

Compound Name: 2-Chloro-5-methylpyrimidin-4-ol

CAS No.: 1246763-80-3

Cat. No.: B567695

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Application Note: Chemoselective Functionalization of the Hydroxyl Group in **2-Chloro-5-methylpyrimidin-4-ol**

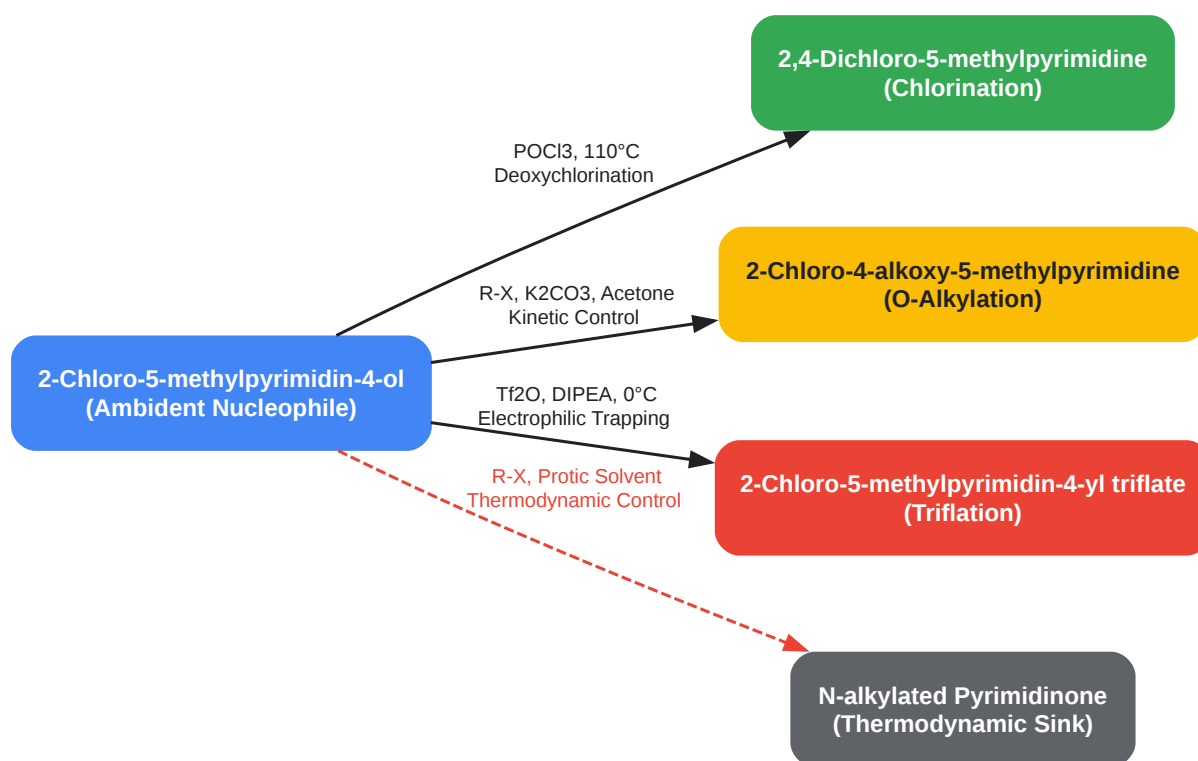
Introduction & Mechanistic Overview

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Specifically, **2-chloro-5-methylpyrimidin-4-ol** (CAS 1246763-80-3) serves as a highly versatile building block[1]. However, modifying the hydroxyl group at the C4 position presents a unique mechanistic challenge due to lactam-lactim tautomerism.

In solution, **2-chloro-5-methylpyrimidin-4-ol** exists in an equilibrium with its tautomer, 2-chloro-5-methylpyrimidin-4(3H)-one. Consequently, the conjugate base generated during functionalization is an ambident nucleophile. The negative charge is delocalized across the hard oxygen atom and the softer, more polarizable N3 nitrogen[2]. Without precise control over reaction conditions, functionalization attempts (particularly alkylation) will yield an intractable mixture of O- and N-functionalized products.

This guide details three field-proven, chemoselective protocols to functionalize the C4-hydroxyl group: Deoxychlorination, Kinetic O-Alkylation, and Electrophilic O-Triflation.

Divergent Functionalization Pathways



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Divergent functionalization pathways of **2-chloro-5-methylpyrimidin-4-ol** based on kinetic control.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the three primary functionalization workflows.

Transformation	Reagents & Catalyst	Solvent	Temp (°C)	Time (h)	Target Product	Typical Yield	Regioselectivity
Deoxychlorination	POCl ₃ (neat)	None	100–110	3–4	2,4-Dichloro-5-methylpyrimidine	48–65%	N/A (Complete)
O-Alkylation	R-X, K ₂ CO ₃	Acetone / MeCN	56–80	2–16	2-Chloro-4-alkoxy-5-methylpyrimidine	70–98%	>95% O-selective
O-Triflation	Tf ₂ O, DIPEA	DCM	0 to RT	2–4	2-Chloro-5-methylpyrimidin-4-yl triflate	85–95%	>99% O-selective

Experimental Protocols & Self-Validating Workflows

Protocol A: Deoxychlorination to 2,4-Dichloro-5-methylpyrimidine

Objective: Convert the stable hydroxyl/carbonyl group into a highly reactive chloride leaving group for downstream S_NAr or cross-coupling reactions. Causality: The hydroxyl group is a poor leaving group. Phosphorus oxychloride (POCl₃) acts as both the solvent and the electrophile, phosphorylating the oxygen to create a highly reactive phosphorodichloridate intermediate. The released chloride ion then displaces this intermediate, driving the equilibrium toward the 2,4-dichloro product[3].

Step-by-Step Methodology:

- Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas inlet.
- Reagent Addition: Add **2-chloro-5-methylpyrimidin-4-ol** (1.0 g, 6.9 mmol) to the flask. Slowly add POCl₃ (5.0 mL, ~54 mmol, 7.8 eq) at room temperature.
- Reaction: Heat the heterogeneous mixture to reflux (100–110 °C). The suspension will gradually homogenize into a dark, clear solution as the polar starting material is consumed. Maintain reflux for 3 hours.
- Validation (In-Process): Monitor via TLC (Hexane/EtOAc 3:1). The starting material will remain at the baseline, while the product will elute as a high-R_f, UV-active spot.
- Critical Workup: Cool the mixture to room temperature. Do not add water directly to the flask. Instead, slowly pour the mixture over 50 g of vigorously stirred crushed ice. Causality: Rapid, cold quenching hydrolyzes the excess POCl₃ while preventing the exothermic degradation or hydrolysis of the newly formed 2,4-dichloro-5-methylpyrimidine[3].
- Isolation: Extract the aqueous layer with Dichloromethane (3 × 20 mL). Wash the combined organic layers with cold saturated NaHCO₃, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product as yellow crystals.

Protocol B: Chemoselective O-Alkylation

Objective: Attach an alkyl group exclusively to the oxygen atom, avoiding the thermodynamically favored N-alkylation. Causality: Because the N3 nitrogen is a softer and more polarizable nucleophile, N-alkylation is the thermodynamic sink[2]. To achieve chemoselective O-alkylation, we must force the reaction under kinetic control. Utilizing a polar aprotic solvent (e.g., Acetone) and a hard alkali metal base (K₂CO₃) tightly coordinates the potassium cation to the nitrogen, leaving the harder oxygen center highly exposed for rapid nucleophilic attack by the alkyl halide[4],[5].

Step-by-Step Methodology:

- Deprotonation: In a flame-dried flask under Argon, dissolve **2-chloro-5-methylpyrimidin-4-ol** (1.0 eq) in anhydrous Acetone to achieve a 0.2 M concentration. Add anhydrous K_2CO_3 (1.5 eq). Stir at room temperature for 15 minutes to pre-form the potassium salt.
- Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.
- Reaction: Heat the mixture to reflux (56 °C) for 2 to 16 hours.
- Validation (In-Process): Analyze the crude mixture via LC-MS. 1H NMR validates regioselectivity: O-CH₂ protons typically resonate around 4.5–5.5 ppm, whereas N-CH₂ protons are shifted further downfield. Furthermore, the absence of a carbonyl stretch in IR spectroscopy confirms O-alkylation[6].
- Isolation: Cool the mixture, filter off the inorganic salts through a Celite pad, and concentrate the filtrate. Purify via silica gel chromatography (Hexane/EtOAc) to isolate the pure O-alkylated pyrimidine.

Protocol C: O-Triflation for Cross-Coupling

Objective: Synthesize 2-chloro-5-methylpyrimidin-4-yl trifluoromethanesulfonate, an elite electrophile for advanced Palladium-catalyzed Suzuki or Buchwald-Hartwig cross-couplings.

Causality: Triflic anhydride (Tf_2O) is exceptionally electrophilic. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while it efficiently neutralizes the generated triflic acid[7]. The reaction must be strictly maintained at 0 °C to suppress side reactions and prevent the degradation of the highly reactive triflating agent[8].

Step-by-Step Methodology:

- Setup: Dissolve **2-chloro-5-methylpyrimidin-4-ol** (1.0 eq) in anhydrous Dichloromethane (0.1 M) under a strict Argon atmosphere.
- Base Addition: Add DIPEA (1.5 eq) and cool the solution to 0 °C using an ice-water bath.
- Triflation: Add Tf_2O (1.2 eq) dropwise over 10 minutes. Causality: Dropwise addition controls the exotherm, preventing localized heating that could lead to thermodynamic N-triflation or decomposition.

- Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
- Validation (In-Process): TLC monitoring will show the formation of a highly UV-active, non-polar spot. If the product spot begins to streak toward the baseline upon standing, it indicates moisture-induced hydrolysis; immediate workup is required.
- Critical Workup: Quench the reaction by adding cold saturated aqueous NaHCO₃. Extract rapidly with DCM. Causality: Prolonged contact with water or silica gel will cause the sensitive pyrimidinyl triflate to hydrolyze back to the starting material[7].
- Isolation: Dry over Na₂SO₄, concentrate at low temperature (<30 °C), and use immediately in downstream cross-coupling reactions, or store under Argon at -20 °C.

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